molecular formula C22H21N7O2 B2636231 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920262-19-7

1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2636231
CAS No.: 920262-19-7
M. Wt: 415.457
InChI Key: PESMACWVYCHFJP-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a carbonyl group. The 2-methoxybenzoyl substituent on the piperazine ring and the phenyl group on the triazolopyrimidine core define its structural uniqueness (Fig. 1). These groups influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-31-18-10-6-5-9-17(18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMACWVYCHFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s triazolopyrimidine core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

1-(Adamantane-1-Carbonyl)-4-{3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazine

  • Key Differences : Replaces the 2-methoxybenzoyl group with a bulky adamantane-carbonyl group.
  • Receptor Selectivity: Adamantane’s rigidity may sterically hinder interactions with polar binding sites, altering target specificity compared to the methoxybenzoyl analog.

1-(9H-Xanthene-9-Carbonyl)-4-{3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazine

  • Key Differences : Substitutes 2-methoxybenzoyl with a xanthene-carbonyl group.

Modifications to the Triazolopyrimidine Core

RG7774 (Triazolopyrimidine CB2R Agonist)

  • Structure : Features a pyrrolidin-3-ol and tetrazolylmethyl substituent on the triazolopyrimidine core.
  • Functional Contrast: Biological Activity: Acts as a selective cannabinoid receptor 2 (CB2R) agonist, with demonstrated efficacy in diabetic retinopathy models. The absence of a methoxybenzoyl group in RG7774 likely reduces off-target interactions with adenosine receptors . Synthetic Complexity: Requires an 8-step synthesis, whereas the target compound’s simpler substituents may streamline production .

VAS2870 (NADPH Oxidase Inhibitor)

  • Structure : Contains a benzoxazol-2-yl-benzyl sulfide group on the triazolopyrimidine core.
  • Functional Contrast: Mechanism: Inhibits Nox isoforms (e.g., Nox2, Nox4) via reactive oxygen species scavenging. The sulfide group in VAS2870 is critical for this activity, which is absent in the target compound .

Functional Analogues with Urea or Sulfur-Containing Groups

1-[4-(3-Benzyl-5-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-ylamino)-Phenyl]-3-(4-Trifluoromethylphenyl)-Urea

  • Structure : Integrates a urea linker and trifluoromethylphenyl group.
  • Functional Contrast: Receptor Modulation: Acts as an allosteric modulator and agonist at adenosine A2A receptors (A2AR).

N1-(3-Benzyl-5-(Propylthio)-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Ethane-1,2-Diamine

  • Structure : Includes a propylthio group and ethylene diamine chain.
  • Functional Contrast :
    • Pharmacokinetics : The sulfur atom enhances metabolic stability but may increase hepatotoxicity risks compared to the target compound’s ether-linked methoxy group .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Key Properties References
1-(2-Methoxybenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine Triazolopyrimidine + piperazine 2-Methoxybenzoyl, phenyl Unknown (structural analog studies) Moderate solubility, logP ~3.5
RG7774 Triazolopyrimidine + pyrrolidine Tetrazolylmethyl, pyrrolidin-3-ol CB2R agonist High CB2R selectivity (IC50 <10 nM)
VAS2870 Triazolopyrimidine + sulfide Benzoxazol-2-yl-benzyl sulfide NADPH oxidase inhibitor Nox4 IC50 = 1.2 μM
1-(Adamantane-1-carbonyl)-4-{3-phenyl-triazolo[4,5-d]pyrimidin-7-yl}piperazine Triazolopyrimidine + piperazine Adamantane-carbonyl Unknown High lipophilicity (logP ~5.0)
1-[4-(3-Benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-urea Triazolopyrimidine + urea Trifluoromethylphenyl, urea A2AR allosteric modulator Moderate A2AR binding (Ki ~200 nM)

Biological Activity

1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound belonging to the class of triazolopyrimidines. It has garnered attention in medicinal chemistry due to its diverse pharmacological activities, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features several key components:

  • Piperazine Ring : A six-membered ring that enhances solubility and biological activity.
  • Triazolopyrimidine Core : Provides structural diversity and potential interaction sites for biological targets.
  • Methoxybenzoyl Group : Increases lipophilicity and may influence the compound's pharmacokinetics.

Table 1: Structural Characteristics

ComponentDescription
IUPAC Name1-(2-methoxybenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine
Molecular FormulaC22H21N7O2
Molecular Weight405.45 g/mol
CAS Number920177-35-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This inhibition is crucial for cell cycle regulation and has implications in cancer therapy.
  • Influence on Cell Signaling Pathways : The compound modulates various signaling pathways that are essential for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity against these lines .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for eliminating malignant cells while sparing normal cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in conditions characterized by chronic inflammation, including certain cancers and autoimmune diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against human liver hepatocellular carcinoma (HepG2) cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of cell survival pathways .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Administration resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

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